
Nikkomycin J
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Description
Nikkomycin J is an insecticide solated from Streptomyces tendae.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for Nikkomycin J, and how can researchers ensure reproducibility?
this compound’s synthesis typically involves modular enzymatic assembly or chemical synthesis using polyoxime precursors. To ensure reproducibility:
- Protocol standardization : Document reaction conditions (pH, temperature, cofactors) and purification steps (e.g., HPLC gradients, column specifications) in detail.
- Characterization : Validate intermediates and final products via high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) to confirm structural integrity .
- Reagent sourcing : Use batch-tested enzymes (e.g., nonribosomal peptide synthetases) and reference controls from peer-reviewed studies to minimize variability .
Q. How should researchers assess this compound’s antifungal activity in vitro while controlling for assay variability?
- Dose-response standardization : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for minimum inhibitory concentration (MIC) assays, including triplicate technical replicates.
- Control strains : Include reference fungal strains (e.g., Candida albicans ATCC 90028) and resistance-positive controls (e.g., fluconazole-resistant isolates).
- Endpoint validation : Confirm fungistatic vs. fungicidal effects via time-kill curves and CFU plating .
Q. What methods are critical for confirming this compound’s mechanism of action against chitin synthase?
- Enzyme inhibition assays : Use radiolabeled UDP-N-acetylglucosamine in chitin synthase activity assays, comparing inhibition kinetics (Ki values) across isoforms (e.g., Chs1 vs. Chs3).
- Genetic validation : Employ knockout fungal strains (e.g., Saccharomyces cerevisiae Δchs3) to isolate target-specific effects .
- Structural modeling : Perform molecular docking studies with crystallographic Chs structures (PDB IDs: 6T9A, 3WRI) to map binding interactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy in vivo across different animal models?
- Model optimization : Compare pharmacokinetic parameters (e.g., half-life, tissue distribution) in murine vs. zebrafish models using LC-MS/MS. Adjust dosing regimens to account for metabolic differences .
- Confounding variables : Control for microbiome variations (e.g., via germ-free models) and immune status (e.g., immunosuppressed vs. immunocompetent hosts) .
- Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to identify trends obscured by small sample sizes .
Q. What experimental strategies are recommended to investigate emerging resistance to this compound in fungal pathogens?
- Serial passage assays : Expose fungi (e.g., Aspergillus fumigatus) to sublethal this compound concentrations over 20 generations. Screen for mutations via whole-genome sequencing .
- Efflux pump inhibition : Co-administer this compound with efflux inhibitors (e.g., verapamil) to assess resistance mechanisms .
- Transcriptomic profiling : Perform RNA-seq on resistant isolates to identify upregulated stress-response pathways (e.g., HSP90, calcineurin) .
Q. How should researchers design studies to evaluate this compound’s synergism with other antifungals while avoiding cytotoxicity?
- Checkerboard assays : Calculate fractional inhibitory concentration indices (FICIs) for combinations (e.g., this compound + caspofungin). Define synergy as FICI ≤0.5 .
- Toxicity screens : Use human hepatocyte cell lines (e.g., HepG2) and mitochondrial toxicity assays (MTT/XTT) to rule off-target effects .
- Mechanistic validation : Confirm synergism via proteomic analysis of cell wall biosynthesis markers (e.g., β-glucan, chitin content) .
Q. Methodological & Analytical Considerations
Q. What statistical approaches are essential for analyzing dose-dependent responses in this compound studies?
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50 values.
- Error propagation : Report 95% confidence intervals for potency metrics and use ANOVA with Tukey’s post-hoc test for multi-group comparisons .
- Power analysis : Predefine sample sizes (n ≥6) using G*Power to ensure adequate sensitivity for detecting ≥2-fold efficacy differences .
Q. How can researchers address discrepancies in this compound’s reported stability under varying storage conditions?
- Forced degradation studies : Expose this compound to accelerated stress (40°C/75% RH, UV light) and monitor degradation via UPLC-PDA. Identify degradants using QTOF-MS .
- Excipient screening : Test stabilizers (e.g., trehalose, cyclodextrins) in lyophilized formulations using DSC (differential scanning calorimetry) .
Q. What criteria should guide the selection of primary literature for systematic reviews on this compound?
- Inclusion thresholds : Prioritize studies with in vitro MIC ≤2 µg/mL and in vivo survival rates ≥80% in peer-reviewed journals (Impact Factor ≥3.0).
- Bias assessment : Use ROBINS-I tool to evaluate confounding factors (e.g., unblinded dosing in animal studies) .
- Data extraction : Tabulate key parameters (e.g., model organism, dosing route, endpoint metrics) for cross-study comparability .
Q. Ethical & Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when reporting preclinical this compound studies?
- ARRIVE 2.0 adherence : Detail animal welfare parameters (e.g., housing density, analgesia protocols) and randomization methods in supplemental materials .
- Data transparency : Deposit raw datasets (e.g., MIC values, RNA-seq reads) in public repositories (e.g., NCBI GEO, Zenodo) with unique DOIs .
Properties
CAS No. |
77368-59-3 |
---|---|
Molecular Formula |
C25H32N6O13 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H32N6O13/c1-9(17(36)11-3-2-10(32)8-27-11)15(26)21(39)30-16(22(40)28-12(24(41)42)4-5-14(34)35)20-18(37)19(38)23(44-20)31-7-6-13(33)29-25(31)43/h2-3,6-9,12,15-20,23,32,36-38H,4-5,26H2,1H3,(H,28,40)(H,30,39)(H,34,35)(H,41,42)(H,29,33,43) |
InChI Key |
JGINXUGXMDDSJF-GFGLMZOBSA-N |
SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nikkomycin J; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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